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Cat. No.: B1158716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Apocynol A is a natural product with the molecular formula C₁₃H₂₀O₃. Its structure is

characterized by a substituted cyclohexenone ring core, featuring multiple stereocenters and a

functionalized side chain. This guide provides a detailed analysis of the chemical structure and

stereochemistry of Apocynol A, based on currently available data.

Chemical Structure and Stereochemistry
The definitive structure of Apocynol A is systematically named as (4R)-4-[(E,3R)-3-

hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. This nomenclature

precisely describes the spatial arrangement of all atoms within the molecule.

The key stereochemical features are:

Two Chiral Centers: The molecule possesses two stereogenic centers, at position 4 of the

cyclohexenone ring and at position 3 of the butenyl side chain. The absolute configurations

are designated as (4R) and (3R) respectively, according to the Cahn-Ingold-Prelog priority

rules.

One Geometric Isomer: The double bond in the butenyl side chain exists in the (E)-

configuration, indicating that the substituents of higher priority on each carbon of the double
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bond are on opposite sides.

Below is a diagram illustrating the assignment of stereochemistry for Apocynol A.

Stereochemical Assignment of Apocynol A

Assignment at C4 (4R)

Assignment at C3' (3R)

Assignment of (E)-alkene

C4

1. -C(5)(CH3)2CH2-

Priority 1

2. -C(3)=C(2)-

Priority 2

3. -CH=CH-CH(OH)CH3Priority 3

4. -HPriority 4
Clockwise -> R configuration

C3'

1. -OH

Priority 1

2. -CH=CH-

Priority 2

3. -CH3Priority 3

4. -HPriority 4
Clockwise -> R configuration

C1'

High Priority (C4 of ring)

Low Priority (H)

C2' High Priority (C3' of side chain)

Low Priority (H)High priority groups are on opposite sides -> E configuration
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Stereochemical assignments in Apocynol A.

Physicochemical Properties
The following table summarizes the computed physicochemical properties of Apocynol A.

Property Value Source

Molecular Weight 224.30 g/mol PubChem

XLogP3 0.4 PubChem

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 3 PubChem

Exact Mass 224.14124450 Da PubChem

Monoisotopic Mass 224.14124450 Da PubChem

Topological Polar Surface Area 57.5 Å² PubChem

Heavy Atom Count 16 PubChem

Complexity 326 PubChem

Quantitative Structural Data
Detailed experimental crystallographic data for Apocynol A, such as that from single-crystal X-

ray diffraction, are not currently available in the public domain. Therefore, a table of precise

bond lengths and angles cannot be provided at this time. Such data would be invaluable for a

deeper understanding of the molecule's three-dimensional conformation and intramolecular

interactions.

Spectroscopic Data
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A detailed, assigned 1H and 13C Nuclear Magnetic Resonance (NMR) spectrum for Apocynol
A is not readily available in the surveyed literature. The compilation of a comprehensive table

of chemical shifts (δ) and coupling constants (J) awaits the publication of such data. This

information is critical for the unambiguous confirmation of the structure in solution and for

comparative analyses.

Experimental Protocols
Synthesis of Apocynol A
A specific, detailed experimental protocol for the total synthesis of (4R)-4-[(E,3R)-3-hydroxybut-

1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has not been found in the reviewed

scientific literature. The development of a stereoselective synthetic route would be a significant

undertaking, likely involving asymmetric catalysis to establish the two chiral centers and

stereoselective olefination to form the (E)-double bond.

General Workflow for Structural Elucidation
The structural and stereochemical determination of a novel natural product like Apocynol A
would typically follow a well-established experimental workflow. The diagram below outlines the

key steps in this process.
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General Workflow for Natural Product Structural Elucidation

Extraction and Isolation

Structure Determination

Stereochemistry Determination

Biological Source Material

Solvent Extraction

Liquid-Liquid Partitioning

Chromatographic Separation (e.g., HPLC)

Isolation of Pure Apocynol A

Mass Spectrometry (HRMS for formula) 1D NMR (1H, 13C, DEPT)

Single Crystal X-ray Diffraction

2D NMR (COSY, HSQC, HMBC)

Determine Planar Structure

NMR (NOESY, J-coupling analysis) Chiral Derivatization & NMR/LC-MS

Determine Relative and Absolute Stereochemistry
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Workflow for structure and stereochemistry determination.
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Biological Activity and Signaling Pathways
There is limited specific information available regarding the biological targets and signaling

pathways directly modulated by Apocynol A. However, the structurally related compound,

apocynin (4'-hydroxy-3'-methoxyacetophenone), is a well-studied inhibitor of NADPH oxidase

and has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Notably, apocynin has been reported to inhibit the lipopolysaccharide (LPS)-induced activation

of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK

(Mitogen-Activated Protein Kinase) signaling pathways.[1][2] Apocynin accomplishes this by

preventing the degradation of IκB, which retains NF-κB in the cytoplasm, and by attenuating

the phosphorylation of MAP kinases like JNK, ERK, and p38.[1]

The diagram below illustrates the inhibitory effect of apocynin on the TLR4-mediated NF-κB

signaling pathway. It is important to note that while this provides a potential avenue of

investigation for Apocynol A, its actual effects on this or any other pathway would require

experimental validation.
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Inhibition of NF-κB Pathway by Apocynin (Illustrative)
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Apocynin's inhibitory effect on the NF-κB pathway.[2]
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Conclusion
Apocynol A is a stereochemically defined natural product. Its complete structural elucidation,

including the precise determination of bond lengths, bond angles, and solution-state

conformation through X-ray crystallography and detailed NMR studies, remains an area for

future research. Furthermore, the development of a total synthesis would provide access to

larger quantities of the material for in-depth biological evaluation. Investigating its effects on

signaling pathways, potentially starting with those modulated by the related compound

apocynin, could reveal its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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